molecular formula C7H4FNO B1304121 3-Fluoro-4-hydroxybenzonitrile CAS No. 405-04-9

3-Fluoro-4-hydroxybenzonitrile

Cat. No. B1304121
CAS RN: 405-04-9
M. Wt: 137.11 g/mol
InChI Key: DPSSSDFTLVUJDH-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of a fluorine atom and a hydroxyl group at specific positions on the aromatic ring, which can significantly alter its chemical and physical properties. The compound is of interest in various fields, including materials science and pharmaceuticals, due to its potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 3-fluoro-4-hydroxybenzonitrile and its derivatives has been explored in several studies. For instance, the synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile has been achieved through the bromodeboronation of aryl boronic acids, demonstrating the versatility of halodeboronation reactions in the synthesis of halogenated benzonitriles . Additionally, the synthesis of ester derivatives of 3-fluoro-4-hydroxybenzonitrile has been reported, which involves incorporating various aliphatic ring systems into the molecular structure . These synthetic approaches are crucial for the development of new materials with enhanced properties.

Molecular Structure Analysis

The molecular structure of 3-fluoro-4-hydroxybenzonitrile can be inferred from studies on similar compounds. For example, the microwave spectral study of 3-fluorobenzonitrile provides insights into the rotational constants and centrifugal distortion terms, which are indicative of the molecular geometry and electronic distribution within the molecule . Such structural analyses are essential for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of 3-fluoro-4-hydroxybenzonitrile can be deduced from the chemical reactions involving related fluorobenzonitriles. Halogen-exchange fluorination has been used to synthesize monofluorobenzonitriles, which suggests that similar strategies could be applied to 3-fluoro-4-hydroxybenzonitrile for the introduction of additional fluorine atoms or other substituents . The ability to manipulate the halogen content of these compounds is valuable for the design of targeted chemical reactions and the synthesis of specialized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-hydroxybenzonitrile are closely related to its molecular structure. The presence of the fluorine atom and the hydroxyl group is likely to influence the compound's polarity, boiling point, melting point, and solubility. The ester derivatives of 3-fluoro-4-hydroxybenzonitrile exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating that the fluorine substitution has a significant impact on the thermal properties of these compounds . Understanding these properties is crucial for the practical application of the compound in various industrial processes.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Research on antioxidants is significant across various fields including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining antioxidant activity. These tests, based on chemical reactions monitored by spectrophotometry, assess the kinetics or equilibrium state by detecting characteristic colors or the discoloration of solutions. Such assays have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors complement these methods, offering insights into the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Fluoroalkylation in Aqueous Media

The progress of aqueous fluoroalkylation over recent decades highlights the importance of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Despite fluoroalkylation reactions being initially considered hydrophobic, recent developments have explored environmentally benign reactions in water or with water presence. This opens new avenues for green chemistry, with water serving as a (co)solvent or reactant in processes like trifluoromethylation and difluoromethylation under environmentally friendly conditions (Hai‐Xia Song et al., 2018).

Advanced Energy Harvesting with MXenes

MXenes, two-dimensional multi-layered materials with surface terminations like fluorine, show promise in energy storage and harvesting applications. Their excellent properties, such as high lithium storage capacity and rapid diffusion, make MXenes outstanding electrodes for advanced energy devices. The synthesis, structure, and electrochemical performance of MXenes, including their role in energy harvesting, demonstrate the significant potential of these materials in the future of energy technology (N. Hemanth & B. Kandasubramanian, 2020).

Nano-Hydroxyapatite in Dentistry

Nano-hydroxyapatite (nano-HA) plays a critical role in preventive, restorative, and regenerative dentistry due to its excellent biocompatibility and remineralizing effects on enamel. It surpasses conventional fluoride in terms of remineralization and shows promising results in treating tooth sensitivity. Nano-HA's ability to chemically bond to bone and stimulate bone growth makes it an invaluable material in periodontology, oral surgery, and implantology, showcasing its wide-ranging applications in dental health (Erlind Pepla et al., 2014).

Safety And Hazards

3-Fluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSSDFTLVUJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382367
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxybenzonitrile

CAS RN

405-04-9
Record name 4-Cyano-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorophenol (10 ml, 91 mmol) and 9.85 g (0.11 mol) of CuCN were combined in 75 ml of NMP with stirring under nitrogen, and the mixture was heated at 150° C. for 5 h. The mixture was diluted with 200 ml of ether, stirred, and decanted. The residue was diluted again with 200 ml of ether, heated, and decanted. The combined decantates were washed with water, 1N HCl solution, water, and brine, and dried over magnesium sulfate. The organic solution was concentrated in vacuo to provide 12 g of a white solid which was triturated in carbon tetrachloride and filtered to afford 7.29 g (72.1%) of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

BBr3 (20 mL, 0.211 mol) was added to 3-fluoro-4-methoxybenzonitrile (15.6 g, 0.103 mol) in dichloromethane (100 mL) at 0° C. The mixture was refluxed for 3 days under a nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine and then dried over sodium sulfate. Solvent evaporation under reduced pressure gave 13.3 g (94%) of the product as a gray solid. 1H NMR (400 MHz, CDCl3) δ 7.38-7.42 (m, 2H), 7.09 (dd, J=8.8 Hz, 8.4 Hz, 1H), 5.68 (s, 1H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

BBr3 (23 ml, 0.242 mol) was added to 3-Fluoro-4-methoxy-benzonitrile (24.4 g, 0.16 mol) in dichloromethane (200 ml) at −78° C. and stirring continued overnight at room temperature. Another portion of BBr3 (23 ml, 0.242 mol) was added at −78° C. and stirring continued at RT for 2 days under nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. Organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure gave 20 g of the sub-title compound as a solid. This was taken for next step without further purification.
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SM Kelly - Helvetica chimica acta, 1984 - Wiley Online Library
… birefringence, the dipole moments, the dielectric, diamagnetic, and elastic constants of several ester derivatives (with equal chain lengths) of 2-fluoro- and 3-fluoro-4hydroxybenzonitrile …
Number of citations: 72 onlinelibrary.wiley.com
C Detzel, R Maas, A Tubeleviciute, J Jose - Applied microbiology and …, 2013 - Springer
… The whole-cell biocatalyst was also able to convert 3-fluoro-4-hydroxybenzonitrile and 3,5-dimethyl-4-hydroxybenzonitrile to the corresponding carboxylic acids. In contrast, it was not …
Number of citations: 31 link.springer.com
SM Kelly, H Schad - Helvetica chimica acta, 1984 - Wiley Online Library
… 4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile are … 2-fluoroand 3-fluoro-4-hydroxybenzonitrile. In this publication, … The synthesis of the required 3-fluoro-4-hydroxybenzonitrile …
Number of citations: 37 onlinelibrary.wiley.com
S Morita, Z Ren, H Fan, DH Hua - ChemistrySelect, 2023 - Wiley Online Library
… To a solution of 1.0 g (7.3 mmol) of 3-fluoro-4-hydroxybenzonitrile (16) in 30 mL of methanol in a hydrogenation flask at 25 C, was added 0.59 g (0.55 mmol) of 10 % Pd/C, and the …
SM Kelly, H Schad - Helvetica chimica acta, 1985 - Wiley Online Library
… The ethers 5 were synthesised viu alkylation of 2-fluoro- or 3-fluoro-4-hydroxybenzonitrile 4 [2] with the appropriate substituted bromides 3 (see Scheme I ), which were prepared by …
Number of citations: 27 onlinelibrary.wiley.com
B King, AJ Daszczynski, NA Rice… - ACS Applied …, 2021 - ACS Publications
Silicon phthalocyanines (SiPcs) are a class of n-type or ambipolar organic semiconductors that have been incorporated into organic thin-film transistors (OTFTs), organic light-emitting …
Number of citations: 10 pubs.acs.org
PW Ramteke, NG Maurice, B Joseph… - Biotechnology and …, 2013 - Wiley Online Library
… The whole-cell biocatalyst was also able to convert 3-fluoro-4-hydroxybenzonitrile and 3,5-dimethyl-4-hydroxybenzonitrile to the corresponding carboxylic acids 206. …
Number of citations: 67 iubmb.onlinelibrary.wiley.com
P Frei, M Silbermann, T Mühlethaler, X Jiang… - Organic …, 2019 - arkat-usa.org
Target-directed dynamic combinatorial chemistry (tdDCC) is a powerful method to screen ligands for pharmacologically relevant targets. Generating a dynamic library from reversibly …
Number of citations: 2 www.arkat-usa.org
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
… Then 3-fluoro-4-hydroxybenzonitrile (0.2 g, 1.46 mmol) and benzyl alcohol (0.17 g, 1.54 mmol) were added at the same time. The mixture was warmed to room temperature and stirred …
Number of citations: 55 pubs.acs.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 3-fluoro-4-hydroxybenzonitrile (0.55 g, 4.00 mmol) following the procedure employed for 2a. Purification by flash chromatography (80/20 heptane/…
Number of citations: 9 pubs.acs.org

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